molecular formula C27H44O2 B12773250 5beta-Cholestane-3,6-dione CAS No. 22799-16-2

5beta-Cholestane-3,6-dione

Cat. No.: B12773250
CAS No.: 22799-16-2
M. Wt: 400.6 g/mol
InChI Key: LNGLEOIUQBVRRY-XYLRQVFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5.BETA.-CHOLESTANE-3,6-DIONE typically involves the oxidation of cholesterol derivatives. The reaction conditions often require the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete oxidation .

Industrial Production Methods

In industrial settings, the production of 5.BETA.-CHOLESTANE-3,6-DIONE may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5.BETA.-CHOLESTANE-3,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5.BETA.-CHOLESTANE-3,6-DIONE has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex steroids and other organic compounds.

    Biology: Studied for its role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5.BETA.-CHOLESTANE-3,6-DIONE involves its interaction with specific molecular targets and pathways. It is known to affect cholesterol metabolism by inhibiting certain enzymes involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels within cells, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cholestane-3,5-dione
  • Cholestane-3,7-dione
  • Cholestane-3,6-diol

Uniqueness

5.BETA.-CHOLESTANE-3,6-DIONE is unique due to its specific stereochemistry and the presence of two ketone groups at the 3 and 6 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

CAS No.

22799-16-2

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24+,26-,27-/m1/s1

InChI Key

LNGLEOIUQBVRRY-XYLRQVFISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.